molecular formula C11H9ClN2S B1493118 4-Chloro-2-cyclopropyl-6-(thiophen-2-yl)pyrimidine CAS No. 1412954-58-5

4-Chloro-2-cyclopropyl-6-(thiophen-2-yl)pyrimidine

Cat. No. B1493118
CAS RN: 1412954-58-5
M. Wt: 236.72 g/mol
InChI Key: UHDNCERVNPQWFN-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-6-(thiophen-2-yl)pyrimidine, also known as CC-TPS, is a small organic compound with a cyclopropane ring and a thiophene substituent. It has a range of applications in the field of scientific research, including in the synthesis of organic compounds, as a fluorescent dye, and as a building block for the synthesis of more complex molecules.

Scientific Research Applications

Structural and Electronic Properties

A study explored the structural parameters, electronic properties, and linear and nonlinear optical exploration of thiopyrimidine derivatives, highlighting the significance of pyrimidine rings in nature and their promising applications in medicine and NLO fields. The research utilized density functional theory (DFT) and time-dependent DFT (TDDFT) to study phenyl pyrimidine derivatives, revealing excellent concordance between DFT findings and experimental data. The study emphasized the larger NLO properties of these molecules compared to standard ones, recommending their NLO activity for optoelectronic applications (Hussain et al., 2020).

Synthesis and Applications

Research focused on the synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, an important intermediate for small molecule anticancer drugs, developed a rapid synthesis method and optimized the process, achieving a total yield of up to 44.6% (Jianlan Kou & Feiyi Yang, 2022).

Another investigation into modeling efficient charge transfer materials of 4,6-di(thiophen-2-yl)pyrimidine derivatives through quantum chemical investigations aimed at reducing the HOMO–LUMO energy gap to improve intra-molecular charge transfer. The study suggests these derivatives could serve as better or comparable materials for electron transfer, highlighting their potential in electronics (A. Irfan, 2014).

Antimicrobial and Anti-inflammatory Applications

A study synthesized new thienopyrimidine derivatives to test them as antimicrobial and anti-inflammatory agents. These compounds showed remarkable activity against fungi, bacteria, and inflammation, emphasizing the importance of the thieno[2,3-d]pyrimidine heterocyclic ring in enhancing biological activities (M. Tolba et al., 2018).

properties

IUPAC Name

4-chloro-2-cyclopropyl-6-thiophen-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2S/c12-10-6-8(9-2-1-5-15-9)13-11(14-10)7-3-4-7/h1-2,5-7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDNCERVNPQWFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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